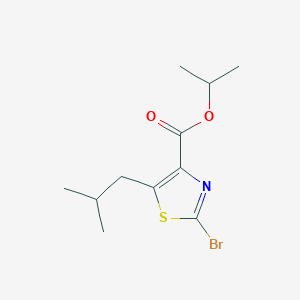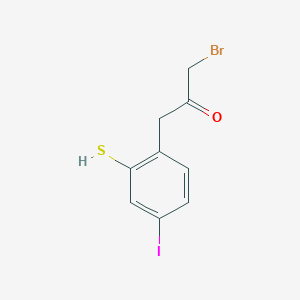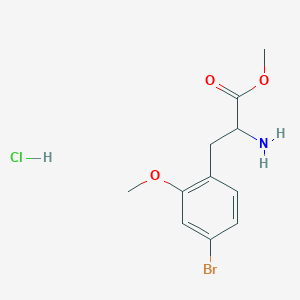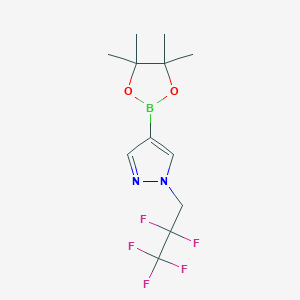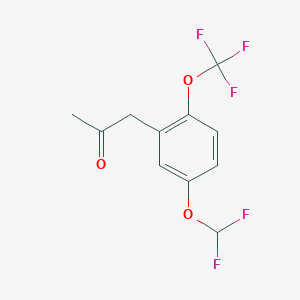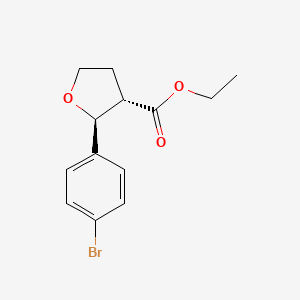
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique structure that includes an imidazole ring substituted with a 2-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the imidazole derivative.
Formation of the Amino Acid Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the 2-chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole side chain, but without the 2-chlorobenzyl substitution.
Clonidine: A compound with an imidazole ring and a chlorinated aromatic ring, used as a medication for hypertension.
Uniqueness: (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of both the 2-chlorobenzyl group and the chiral amino acid backbone, which confer distinct chemical properties and potential biological activities not found in similar compounds.
Eigenschaften
Molekularformel |
C13H14ClN3O2 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[5-[(2-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
KZKFZCXPUNYIRZ-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


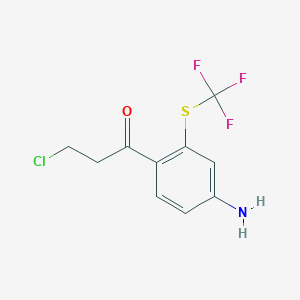
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

